molecular formula C15H22ClNO B1390151 3-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)piperidine hydrochloride CAS No. 1185301-43-2

3-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)piperidine hydrochloride

Cat. No.: B1390151
CAS No.: 1185301-43-2
M. Wt: 267.79 g/mol
InChI Key: GUDWIICPLOQQOW-UHFFFAOYSA-N
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Description

3-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)piperidine hydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is characterized by its molecular structure, which includes a piperidine ring attached to a tetrahydro-1-naphthalene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)piperidine hydrochloride typically involves the reaction of 5,6,7,8-tetrahydro-1-naphthalenol with piperidine in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process may involve the use of advanced reactors and purification techniques to achieve high-quality standards.

Chemical Reactions Analysis

Types of Reactions: 3-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)piperidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 3-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)piperidine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and organic compounds.

Biology: In biological research, this compound is utilized to study the interactions between small molecules and biological targets. It can be used as a probe to investigate enzyme activities and receptor binding.

Medicine: The compound has potential applications in the development of new therapeutic agents. Its structural features make it a candidate for drug design and optimization.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of dyes, pigments, and other industrial products.

Mechanism of Action

The mechanism by which 3-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)pyrrolidine hydrochloride

  • 3-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)azepane hydrochloride

Uniqueness: 3-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)piperidine hydrochloride is unique in its structural features and reactivity compared to similar compounds. Its piperidine ring provides distinct chemical properties that influence its behavior in various reactions and applications.

Properties

IUPAC Name

3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO.ClH/c1-2-8-14-12(5-1)6-3-9-15(14)17-13-7-4-10-16-11-13;/h3,6,9,13,16H,1-2,4-5,7-8,10-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDWIICPLOQQOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2OC3CCCNC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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